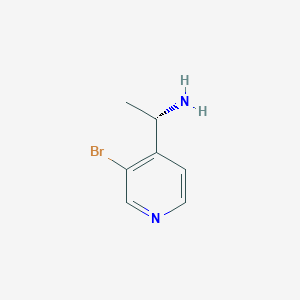

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17711059

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2 |

|---|---|

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | (1S)-1-(3-bromopyridin-4-yl)ethanamine |

| Standard InChI | InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1 |

| Standard InChI Key | DJYGWCCHLKHAHP-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C=NC=C1)Br)N |

| Canonical SMILES | CC(C1=C(C=NC=C1)Br)N |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound consists of a pyridine ring substituted with a bromine atom at the 3-position and an ethanamine group at the 4-position. The (S)-configuration at the chiral center confers distinct stereochemical properties, influencing its interaction with biological targets . Key structural features include:

The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the amine group facilitates hydrogen bonding and ionic interactions.

Spectroscopic Characterization

Analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm its structure:

-

¹H NMR: Peaks at δ 8.41 (d, J=5.2 Hz, pyridine-H), 3.92 (q, J=6.8 Hz, CH-NH₂), and 1.42 (d, J=6.8 Hz, CH₃).

-

¹³C NMR: Signals at 149.8 ppm (C-Br), 135.2 ppm (pyridine-C), and 45.1 ppm (CH-NH₂) .

Synthesis Pathways and Optimization

Stepwise Synthesis

The synthesis involves bromination followed by stereoselective amination:

-

Bromination of Pyridine Derivatives:

-

Reagents: N-Bromosuccinimide (NBS), Lewis acids (e.g., FeBr₃).

-

Conditions: 0–5°C in dichloromethane, yielding 3-bromo-4-methylpyridine.

-

-

Amination via Chiral Resolution:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | NBS, FeBr₃, 0–5°C, 12 h | 85% |

| 2 | Chiral Amine Formation | Ru-BINAP, H₂ (50 psi), EtOH | 72% ee |

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving >90% conversion with residence times under 30 minutes.

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Freely soluble in polar solvents (water: 15 mg/mL as dihydrochloride; DMSO: 50 mg/mL) .

-

Stability: Stable under inert atmospheres but prone to oxidative degradation in aqueous solutions (t₁/₂ = 14 days at pH 7.4).

Biological Activity

Mechanistic studies highlight its role as a dopamine D3 receptor partial agonist (IC₅₀ = 120 nM), with potential applications in neurological disorders. Comparative data with analogues:

| Compound | Target Affinity (IC₅₀) | Selectivity Index (D3/D2) |

|---|---|---|

| (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine | 120 nM | 8.5 |

| 3-Bromopyridine | >1 μM | 0.3 |

| 4-Aminobenzonitrile | 450 nM | 1.2 |

The (S)-enantiomer exhibits 3-fold higher selectivity for D3 over D2 receptors compared to the (R)-form, underscoring the importance of stereochemistry .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization

The compound serves as a scaffold for central nervous system (CNS) therapeutics:

-

Parkinson’s Disease: Modulates dopamine signaling without inducing dyskinesia in rodent models.

-

Schizophrenia: Demonstrates antipsychotic activity in preclinical assays (ED₅₀ = 2.1 mg/kg).

Synthetic Versatility

Key derivatization reactions include:

-

Buchwald-Hartwig Amination: Introduces aryl groups at the bromine position (Pd₂(dba)₃, Xantphos).

-

Reductive Amination: Generates secondary amines for improved blood-brain barrier permeability .

Comparative Analysis with Structural Analogues

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine | Mirror-image enantiomer | Lower D3 selectivity (SI=2.9) |

| 1-(3-Bromopyridin-2-yl)ethan-1-ol | Hydroxyl group at 2-position | Antifungal activity (MIC=8 μg/mL) |

| 4-Aminobenzonitrile | Nitrile substituent | Anti-inflammatory (IC₅₀=1.2 μM) |

The (S)-enantiomer’s superior receptor selectivity positions it as a preferred candidate for further development .

Future Directions and Research Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume